1-(3-Fluoro-5-propoxyphenyl)ethanol
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Overview
Description
1-(3-Fluoro-5-propoxyphenyl)ethanol is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.23 g/mol It features a phenyl ring substituted with a fluoro group at the 3-position and a propoxy group at the 5-position, along with an ethanol moiety attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-propoxyphenyl)ethanol typically involves the reaction of 3-fluoro-5-propoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-propoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Sodium iodide (NaI) in acetone
Major Products Formed
Oxidation: 3-Fluoro-5-propoxybenzaldehyde or 3-Fluoro-5-propoxyacetophenone
Reduction: 1-(3-Fluoro-5-propoxyphenyl)ethane
Substitution: 1-(3-Iodo-5-propoxyphenyl)ethanol
Scientific Research Applications
1-(3-Fluoro-5-propoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-propoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the context of its use, such as in enzyme inhibition studies or receptor binding assays .
Comparison with Similar Compounds
1-(3-Fluoro-5-propoxyphenyl)ethanol can be compared with other similar compounds, such as:
1-(3-Fluoro-5-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of a propoxy group.
1-(3-Fluoro-5-ethoxyphenyl)ethanol: Similar structure but with an ethoxy group instead of a propoxy group.
1-(3-Fluoro-5-butoxyphenyl)ethanol: Similar structure but with a butoxy group instead of a propoxy group.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the varying alkoxy groups. The propoxy group in this compound provides a unique balance of hydrophobicity and steric effects, making it distinct in its applications and interactions.
Properties
IUPAC Name |
1-(3-fluoro-5-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-3-4-14-11-6-9(8(2)13)5-10(12)7-11/h5-8,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIGNOWHRWDAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(C)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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